3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide

Description

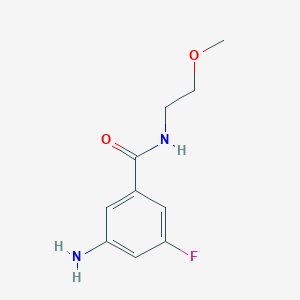

3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an amino group at position 3, a fluorine atom at position 5, and a 2-methoxyethyl chain attached to the amide nitrogen.

- Fluorine Substituent: Increases metabolic stability and electron-withdrawing effects, influencing electronic distribution and receptor interactions .

Benzamide derivatives are widely studied for their roles as neuroleptics, enzyme inhibitors, and intermediates in drug synthesis .

Properties

IUPAC Name |

3-amino-5-fluoro-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-15-3-2-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBYCHGFPYFDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide typically involves multiple steps. One common method includes the following steps:

Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amidation: The resulting 3-amino-5-fluoroaniline is then reacted with 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to active sites of enzymes or receptors, influencing their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differences are summarized below:

*Calculated based on molecular formula C₁₀H₁₂FN₂O₂.

Research Findings and Data

Physicochemical Properties

- Solubility : The methoxyethyl chain balances hydrophilicity (polar ether group) and lipophilicity (alkyl chain), improving solubility over purely aromatic substituents (e.g., phenethyl in ) .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in EPZ011989 (), suggesting similar stability for the target compound .

Biological Activity

3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15FN2O2. The compound features:

- An amino group (-NH2)

- A fluorine atom at the 5-position of the benzene ring

- A methoxyethyl side chain attached to the nitrogen atom

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The amino group can form hydrogen bonds, while the fluorine atom may enhance lipophilicity and binding affinity. The methoxyethyl side chain could influence the compound's pharmacokinetics and bioavailability.

Antimicrobial Properties

Research has indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies have shown that benzamide derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.

Anticancer Activity

Several studies have explored the anticancer potential of similar benzamide derivatives. For example, compounds that share structural features with this compound have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study | Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Compound A | Breast Cancer | 5.0 | Apoptosis induction | |

| Compound B | Leukemia | 3.5 | Cell cycle arrest | |

| Compound C | Lung Cancer | 4.0 | Inhibition of angiogenesis |

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of a series of benzamide derivatives, including this compound, on human cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values ranging from 3 to 6 µM across different cancer types .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds against various bacterial strains. The study revealed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications in the benzamide structure can enhance efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.